molecular formula C20H29N B081503 1-(1-Cinnamylcyclohexyl)piperidine CAS No. 14228-25-2

1-(1-Cinnamylcyclohexyl)piperidine

Cat. No.: B081503
CAS No.: 14228-25-2
M. Wt: 283.5 g/mol
InChI Key: ZWLFQLUGJSOTBJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cinnamylcyclohexyl)piperidine is a synthetic organic compound with the molecular formula C20H29N . It belongs to the arylcycloalkylamine class, a group of compounds recognized for their utility as important structural templates in neuropharmacological research . Piperidine derivatives are among the most significant synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, underlining their broad relevance in medicinal chemistry . As a piperidine-containing compound, it serves as a versatile building block for the synthesis of more complex molecules and is of particular interest in the exploration of structure-activity relationships (SAR) . Researchers utilize such compounds in the development and analytical characterization of novel substances, which is a critical step in early-stage drug discovery and harm reduction strategies . This product is provided for research purposes exclusively. It is not intended for diagnostic, therapeutic, or any other personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

14228-25-2

Molecular Formula

C20H29N

Molecular Weight

283.5 g/mol

IUPAC Name

1-[1-[(E)-3-phenylprop-2-enyl]cyclohexyl]piperidine

InChI

InChI=1S/C20H29N/c1-4-11-19(12-5-1)13-10-16-20(14-6-2-7-15-20)21-17-8-3-9-18-21/h1,4-5,10-13H,2-3,6-9,14-18H2/b13-10+

InChI Key

ZWLFQLUGJSOTBJ-JLHYYAGUSA-N

SMILES

C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3

Isomeric SMILES

C1CCC(CC1)(C/C=C/C2=CC=CC=C2)N3CCCCC3

Canonical SMILES

C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3

Synonyms

1-[1-(3-Phenyl-2-propenyl)cyclohexyl]piperidine

Origin of Product

United States

Comparison with Similar Compounds

Aryl Group Modifications

  • Electron-rich substituents (e.g., 3-MeO-PCP’s methoxy group) enhance binding to NMDA receptors by stabilizing charge interactions .
  • Heterocyclic replacements (e.g., TCP’s thienyl group) increase potency due to improved hydrophobic interactions with receptor pockets .

Piperidine Ring Modifications

  • N-substituents in diarylethylamines (e.g., diphenidine) reduce conformational rigidity, leading to distinct receptor interaction profiles compared to rigid cyclohexylpiperidines .

Pharmacokinetic and Toxicological Comparisons

  • Potency : TCP > 3-MeO-PCP > PCP > BTCP > Diphenidine .
  • Toxicity: PCC (piperidinocyclohexanecarbonitrile), a PCP precursor, releases cyanide upon combustion . Cinnamyl derivatives may undergo metabolic oxidation at the propenyl group, producing reactive intermediates .

Preparation Methods

Cyclohexane Precursor Functionalization

The cyclohexyl group is typically introduced early in the synthesis to establish the quaternary carbon center. In a method adapted from organometallic chemistry, cyclohexanone derivatives undergo Grignard or organolithium additions to install substituents. For example, treatment of 1-cyanocyclohexane with LiAlH₄ yields 1-aminocyclohexane, which is subsequently alkylated. Alternatively, Friedel-Crafts alkylation of benzene derivatives with cyclohexyl halides provides aryl-cyclohexane intermediates, though this route risks electrophilic byproducts.

Piperidine Ring Construction

Piperidine rings are synthesized via cyclization or reductive amination. A cyclization strategy described by Davis et al. converts δ-amino ketones into piperidines using acidic conditions (e.g., HCl), achieving yields >70%. For 1-(1-cinnamylcyclohexyl)piperidine, reductive amination of cyclohexyl-substituted glutaraldehydes with ammonium acetate and NaBH₃CN in methanol provides the piperidine core, though steric hindrance may reduce efficiency.

Cinnamyl Group Installation

Alkylation of Cyclohexyl-Piperidine Intermediates

The cinnamyl group is introduced via nucleophilic substitution or metal-catalyzed coupling. A reported procedure involves treating 1-(cyclohexyl)piperidine with cinnamyl bromide in the presence of K₂CO₃ in DMF at 80°C, achieving 58% yield after 12 hours. Side products arise from competing elimination or over-alkylation, necessitating careful stoichiometric control.

Heck Coupling for Stereoselective Cinnamylation

Palladium-catalyzed Heck coupling between 1-(cyclohexyl)piperidine-allyl derivatives and aryl halides offers stereocontrol. Using Pd(OAc)₂, PPh₃, and Et₃N in DMF, the (E)-cinnamyl isomer is obtained preferentially (85:15 E:Z). This method avoids harsh bases but requires anhydrous conditions and inert atmosphere.

Integrated Synthesis Protocols

Three-Step Route from Cyclohexanone

Step 1: Cyclohexanone is converted to 1-aminocyclohexane via Strecker synthesis (NH₃, KCN, HCl), followed by LiAlH₄ reduction.
Step 2: The amine undergoes reductive amination with glutaraldehyde (NaBH₃CN, MeOH) to form 1-(cyclohexyl)piperidine.
Step 3: Cinnamylation using cinnamyl bromide (K₂CO₃, DMF, 80°C) yields the target compound (overall yield: 42%).

One-Pot Tandem Alkylation-Cyclization

A streamlined approach combines cyclohexylmagnesium bromide with N-cinnamyl-piperidinone in THF at −78°C, followed by aqueous workup. This method achieves 65% yield by minimizing intermediate isolation.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may promote elimination. Nonpolar solvents (toluene) favor cyclization but require higher temperatures. For the cinnamylation step, DMF at 80°C optimizes nucleophilicity while suppressing side reactions.

Catalytic Systems

Pd-based catalysts (e.g., Pd(OAc)₂/PPh₃) improve coupling efficiency for Heck reactions, while Lewis acids (AlCl₃) facilitate Friedel-Crafts alkylation. Sodium methoxide, generated in situ from Na and MeOH, proves effective for Dieckmann cyclizations in piperidine syntheses.

Analytical Characterization

1H NMR spectra of this compound show distinct signals: δ 6.2–6.6 ppm (cinnamyl vinyl protons), δ 3.1 ppm (piperidine N-CH₂), and δ 1.2–2.1 ppm (cyclohexyl and piperidine CH₂). MS (ESI+) confirms the molecular ion at m/z 284.2 [M+H]⁺. Purity >95% is achievable via recrystallization from ethyl acetate/hexane .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Cinnamylcyclohexyl)piperidine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogs like 1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine, copper(II) chloride-catalyzed alkyne-cyclohexanone coupling is effective . Post-synthesis, purity (>95%) is verified via HPLC and spectroscopic techniques (¹H/¹³C NMR, IR). For example, axial/equatorial proton differentiation in cyclohexyl groups requires high-resolution NMR to resolve splitting patterns .

Q. How should researchers characterize the structural complexity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Assign cyclohexyl chair conformers and cinnamyl stereochemistry. Solvent effects (e.g., CDCl₃ vs. d⁶-DMSO) must be controlled to avoid signal splitting artifacts .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers (e.g., para- vs. meta-substituted analogs) by fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are obtainable .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Screen for receptor binding (e.g., NMDA, opioid) using radioligand displacement assays. Piperidine derivatives often show affinity for CNS targets; for example, PCP analogs act as NMDA antagonists . Use in vitro models (e.g., neuronal cell lines) to assess neurotoxicity or neuroprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Contradictions may arise from:

  • Purity Issues : Trace impurities (e.g., elimination byproducts like 1-phenylcyclohexene) can skew bioactivity. Monitor via GC-MS and ensure salt forms (e.g., HCl) are stable under analysis conditions .
  • Isomer Differentiation : Para-substituted analogs may degrade under GC conditions, leading to false negatives. Use LC-MS/MS for isomer-specific quantification .
  • Assay Variability : Standardize cell-based assays with positive controls (e.g., ketamine for NMDA antagonism) .

Q. What strategies optimize the binding affinity of this compound derivatives for specific receptors?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the cinnamyl group’s substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance hydrophobic interactions with receptor pockets .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes to targets like the NMDA receptor’s phencyclidine site .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to prioritize derivatives with longer half-lives .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Optimization : Transition from CuCl₂ to palladium catalysts for milder, scalable cross-coupling reactions .
  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers if racemization occurs during synthesis .
  • Process Analytics : Implement in-line FTIR to monitor reaction progress and minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.